molecular formula C13H23NO3 B8533475 Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate

Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B8533475
M. Wt: 241.33 g/mol
InChI Key: UEYNLICYWSBRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an aldehyde functional group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the aldehyde group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to form the Boc-protected piperidine. The aldehyde group can then be introduced through various methods, such as oxidation of the corresponding alcohol or via formylation reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more efficient and sustainable process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-tert-butoxycarbonyl-3-piperidin-2-yl-propionic acid.

    Reduction: N-tert-butoxycarbonyl-3-piperidin-2-yl-propanol.

    Substitution: 3-piperidin-2-yl-propionaldehyde.

Scientific Research Applications

Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate primarily involves its role as a protecting group and intermediate in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, allowing for the synthesis of a wide range of compounds .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-4-piperidone: Another Boc-protected piperidine derivative used in organic synthesis.

    N-tert-butoxycarbonyl-3-piperidin-2-yl-propionic acid: The oxidized form of Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate.

    N-tert-butoxycarbonyl-3-piperidin-2-yl-propanol: The reduced form of this compound

Uniqueness

This compound is unique due to its combination of a Boc-protected amine and an aldehyde functional group, making it a versatile intermediate in organic synthesis. Its stability and reactivity under various conditions make it a valuable compound in both academic and industrial research.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-7-11(14)8-6-10-15/h10-11H,4-9H2,1-3H3

InChI Key

UEYNLICYWSBRIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-tert-butoxycarbonyl-3-piperidin-2-yl-propan-1-ol (0.372 g, 1.53 mmol) in CH2Cl2 (7.5 mL), at room temperature, was added sequentially 3Å molecular sieves (0.814 g), N-methylmorpholine N-oxide (0.278 g, 2.37 mmol) and tetrapropylammonium perruthenate (56 mg, 0.16 mmol). After 90 minutes, the mixture was filtered through a short column of silica gel and the cake was washed with ethyl acetate. The solvent was removed from the filtrate under reduced pressure to provide 0.32 g (86%) of N-tert-butoxycarbonyl-3-piperidin-2-yl-propionaldehyde as a green oil which was used without further purification.
Quantity
0.372 g
Type
reactant
Reaction Step One
Quantity
0.278 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One

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